molecular formula C23H15BrN4O2 B2638340 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one CAS No. 1291846-37-1

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one

Cat. No.: B2638340
CAS No.: 1291846-37-1
M. Wt: 459.303
InChI Key: XTAFJQGQCMKAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phthalazin-1(2H)-one core substituted with a 3-methylphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 2. The oxadiazole moiety is further substituted with a 2-bromophenyl group. Its molecular formula is C₂₄H₁₆BrN₄O₃, with a calculated molecular weight of ~489.33 g/mol (similar to structurally related compounds in ).

Properties

IUPAC Name

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15BrN4O2/c1-14-7-6-8-15(13-14)28-23(29)17-10-3-2-9-16(17)20(26-28)22-25-21(27-30-22)18-11-4-5-12-19(18)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTAFJQGQCMKAJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the subsequent coupling with the phthalazinone moiety. Common reagents used in these reactions include bromine, hydrazine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule, potentially altering its chemical and biological properties .

Scientific Research Applications

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bromophenyl and Methylphenyl Substituents

4-[3-(4-Bromophenyl)-1,2,4-Oxadiazol-5-yl]-2-(4-Methylphenyl)Phthalazin-1(2H)-one ()
  • Key Differences: Bromine at the para-position of the oxadiazole phenyl ring and a para-methyl group on the phthalazinone.
  • The para-methyl group could increase symmetry, possibly enhancing crystallinity.
4-(3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl)-2-Phenylphthalazin-1(2H)-one ()
  • Implications : The absence of a methyl group reduces lipophilicity (lower logP), while the meta-bromo may alter electronic properties, affecting receptor affinity.

Substituent Variations on the Phthalazinone Ring

2-{[3-(2-Bromophenyl)-1,2,4-Oxadiazol-5-yl]Methyl}-4-(4-Methoxyphenyl)Phthalazin-1(2H)-one ()
  • Key Differences: A methylene linker between the oxadiazole and phthalazinone, and a 4-methoxyphenyl substituent.
  • Properties : Molecular weight = 489.33 g/mol, logP = 4.42, polar surface area = 66.08 Ų.
  • The linker adds flexibility, which might modulate biological activity.
4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-2-Phenylphthalazin-1(2H)-one ()
  • Key Differences: 4-Methoxyphenyl on the oxadiazole and phenyl on the phthalazinone.
  • Properties : Molecular weight = 396.41 g/mol, fewer hydrogen bond acceptors (6 vs. 7 in the target compound).
  • Implications : Reduced steric bulk and lower molecular weight may enhance bioavailability.

Impact of Heterocyclic and Bulky Substituents

2-(o-Tolyl)-4-(3-(o-Tolyl)-1,2,4-Oxadiazol-5-yl)Phthalazin-1(2H)-one ()
  • Key Differences: Dual ortho-methylphenyl (o-tolyl) groups on both the phthalazinone and oxadiazole.
  • Implications : Increased lipophilicity (logP ~5.0 estimated) and steric hindrance, which could reduce solubility but improve membrane permeability.
4-[3-(3,4-Dimethylphenyl)-1,2,4-Oxadiazol-5-yl]Phthalazin-1(2H)-one ()
  • Implications : The dimethyl groups enhance lipophilicity and may stabilize π-π stacking interactions in biological targets.

Biological Activity

4-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H13BrN4O2
  • Molecular Weight : 445.26822 g/mol
  • CAS Number : 1291840-23-7

Synthesis

The compound can be synthesized through various methods, including conventional and ultrasonic irradiation techniques. The synthetic route typically involves the formation of the oxadiazole ring followed by the attachment of the phthalazinone moiety.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, a study reported its anti-proliferative effects against human liver (HepG2) and breast (MCF-7) cancer cell lines. The compound exhibited significant cytotoxicity while sparing normal fibroblast cells (WI-38), indicating selective activity against cancerous cells .

Mechanisms of Action :

  • Cell Cycle Arrest : The compound was found to induce cell cycle arrest in the G1 phase.
  • Apoptosis Induction : It triggered apoptosis as evidenced by increased expression of p53 and caspase 3 proteins.
  • Enzyme Inhibition : The compound inhibited key enzymes such as MAPK and Topoisomerase II at submicromolar concentrations, which are crucial for cancer cell proliferation .

Antimicrobial Activity

Phthalazine derivatives, including this compound, have shown promising antimicrobial activity. A study demonstrated that derivatives with similar structures were effective against various bacterial strains, suggesting that this compound may also possess antimicrobial properties worth exploring further .

Case Studies

StudyFindings
Study on HepG2 and MCF-7 CellsSignificant anti-proliferative activity; induced apoptosis and cell cycle arrest
Antimicrobial ScreeningSimilar phthalazine derivatives showed effective inhibition against bacterial strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.